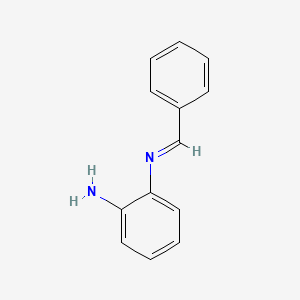
2-(Benzylideneamino)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Benzylideneamino)aniline is an organic compound that belongs to the class of imines It is characterized by the presence of a benzylidene group attached to an aniline moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-(Benzylideneamino)aniline can be synthesized through the condensation reaction between aniline and benzaldehydeThe reaction mixture is then stirred at room temperature or slightly elevated temperatures until the formation of the imine is complete .
Industrial Production Methods
In industrial settings, the synthesis of this compound can be optimized by using catalysts to increase the reaction rate and yield. For example, green catalysts such as Kinnow peel powder have been explored for their efficiency in promoting the Schiff base reaction . Additionally, the use of heterogeneous catalysts like palladium-metalated PCN-222 has been reported to facilitate the aerobic photo-oxidative cross-condensation of anilines with benzylic amines .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Benzylideneamino)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzylidene derivatives.
Reduction: Reduction of the imine group can yield secondary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products
Oxidation: Benzylidene derivatives.
Reduction: Secondary amines.
Substitution: Halogenated or nitro-substituted aniline derivatives.
Wissenschaftliche Forschungsanwendungen
2-(Benzylideneamino)aniline has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-(Benzylideneamino)aniline involves its interaction with various molecular targets and pathways. The imine group can undergo nucleophilic attack by biological nucleophiles, leading to the formation of covalent adducts. This reactivity is exploited in the design of enzyme inhibitors and other bioactive molecules .
Vergleich Mit ähnlichen Verbindungen
2-(Benzylideneamino)aniline can be compared with other similar compounds such as:
N-Benzylideneaniline: Similar structure but lacks the ortho-substitution on the aniline ring.
2-Benzyl N-substituted anilines: These compounds have additional substituents on the aniline ring, which can influence their reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
717-57-7 |
|---|---|
Molekularformel |
C13H12N2 |
Molekulargewicht |
196.25 g/mol |
IUPAC-Name |
2-(benzylideneamino)aniline |
InChI |
InChI=1S/C13H12N2/c14-12-8-4-5-9-13(12)15-10-11-6-2-1-3-7-11/h1-10H,14H2 |
InChI-Schlüssel |
CSRSTILEXCMIAW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C=NC2=CC=CC=C2N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


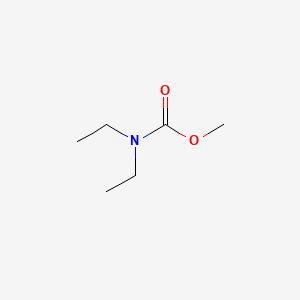
![Bicyclo[2.2.1]heptane-2,3-dicarbonitrile](/img/structure/B14744645.png)
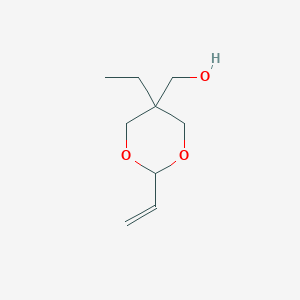
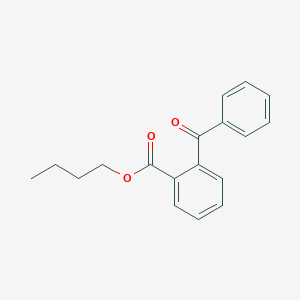
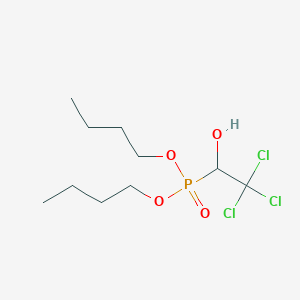
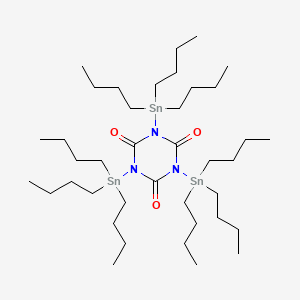
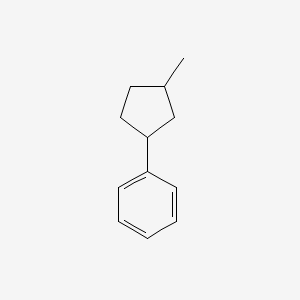
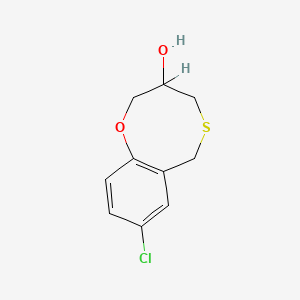
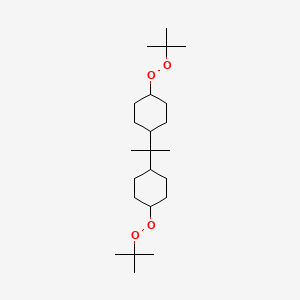
phosphanium bromide](/img/structure/B14744685.png)
![5-Chloro-7-(trifluoromethyl)[1,3]thiazolo[5,4-d]pyrimidine](/img/structure/B14744698.png)
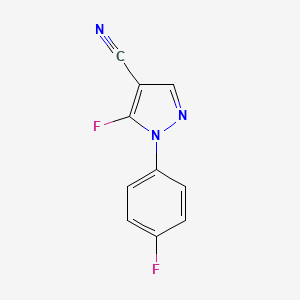

![1-(Bicyclo[3.1.0]hex-3-ylidene)-2-(2,4-dinitrophenyl)hydrazine](/img/structure/B14744728.png)
